The synthesis of marinopyrrole A has been achieved through several methodologies, with notable advancements in total synthesis techniques. A prominent method involves a five-step total synthesis that utilizes readily available building blocks. The key steps include:
This synthetic route allows for the production of various analogs, facilitating structure-activity relationship studies.
Marinopyrrole A features a complex molecular structure characterized by a bipyrrole system with multiple substituents. The molecular formula is , indicating the presence of four chlorine atoms and two nitrogen atoms within its structure.
The compound's structure consists of:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate the structure and confirm the identity of marinopyrrole A .
Marinopyrrole A participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
The ability to synthesize analogs through these reactions allows researchers to explore structure-activity relationships extensively .
The mechanism of action for marinopyrrole A primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is crucial for its antibacterial properties:
Marinopyrrole A has significant potential applications in various scientific fields:
Research continues into optimizing marinopyrrole A derivatives for better performance in clinical settings, emphasizing its importance in modern medicinal chemistry .
Marinopyrrole A was first isolated in 2008 from the obligate marine actinomycete Streptomyces strain CNQ-418, discovered in sediment samples collected at a depth of 51 meters near La Jolla, California [4] [10]. This strain exhibits significant genetic divergence from terrestrial counterparts, sharing only 98.1% 16S rRNA gene sequence identity with its closest relative, Streptomyces sannurensis, suggesting it represents a novel marine-adapted species [4] [8]. The bacterium requires seawater-based media for growth, highlighting its ecological specialization to the marine environment. Initial culture extracts demonstrated potent antibiotic activity, prompting bioassay-guided fractionation that led to the identification of marinopyrrole A and its analogues (marinopyrroles B–F) [4] [8]. The compound’s production yield reached 50 mg/L under optimized fermentation conditions, facilitating structural characterization and biological evaluation [8].
Table 1: Discovery and Origin of Marinopyrrole A
Property | Detail |
---|---|
Source Organism | Marine Streptomyces sp. CNQ-418 |
Isolation Site | Sediment, La Jolla, California (51 m depth) |
Growth Requirement | Seawater-based medium |
16S rRNA Similarity | 98.1% with Streptomyces sannurensis |
Discovery Year | 2008 |
Marinopyrrole A (C₂₂H₁₂Cl₄N₂O₄; MW 510.15 g/mol) features an unprecedented 1,3′-bipyrrole core decorated with four chlorine atoms, establishing it as the first natural product in this structural class [4] [8] [10]. X-ray crystallography of marinopyrrole B confirmed the bipyrrole nucleus links a nitrogen atom (N-1) of one pyrrole ring to the C-3 carbon of the adjacent pyrrole, forming a sterically congested N–C biaryl bond [4] [8]. This bond creates an axis of chirality, with marinopyrrole A isolated exclusively as the thermodynamically stable M-(−)-atropisomer [4] [10]. The structure incorporates two salicyloyl moieties attached to the pyrrole rings via ketone linkages, with halogen atoms occupying positions 4,5,4', and 5' of the bipyrrole system. This dense halogenation pattern is critical for bioactivity, as dehalogenated analogues show significantly reduced potency [5] [8]. The compound is configurationally stable at ambient temperature but undergoes racemization at 120°C to yield the non-natural P-(+)-enantiomer [4] [10].
Table 2: Key Structural Features of Marinopyrrole A
Feature | Description |
---|---|
Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ |
Molecular Weight | 510.15 g/mol |
Core Structure | 1,3′-Bipyrrole with axial chirality |
Halogenation Pattern | Tetrachlorinated at C-4, C-5, C-4′, C-5′ |
Absolute Configuration | M-(−)-atropisomer |
Thermal Stability | Racemizes at 120°C |
Initial antibacterial screening revealed exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC₉₀) of <2 μM (0.61–1.1 μg/mL) [4] [10]. This potency surpassed conventional antibiotics like penicillin G (MIC₉₀ = 18–34 μM) and approached that of vancomycin (MIC₉₀ = 0.14–0.27 μM), positioning marinopyrrole A as a promising anti-MRSA agent [4]. Activity extended to other Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE) and vancomycin-resistant strains [1] [9]. Notably, among Gram-negative bacteria, only Haemophilus influenzae serotype B (ATCC 10211) exhibited susceptibility (MIC = 2 mg/L) in early studies [1] [2]. Cytotoxicity against human cancer lines (e.g., HCT-116 colon carcinoma) was observed at higher concentrations (IC₅₀ = 8.8–9.4 μM), indicating a therapeutic index of >10-fold relative to antibacterial activity [4] [9]. Time-kill assays demonstrated rapid, concentration-dependent bactericidal effects against MRSA, outperforming vancomycin and linezolid in speed of kill [9].
Table 3: Initial Bioactivity Profile of Marinopyrrole A
Biological Activity | Result |
---|---|
Anti-MRSA Activity (MIC₉₀) | 0.61–1.1 μM |
Anti-VRSA Activity | Active (strain-dependent) |
Gram-Negative Activity | Selective inhibition of H. influenzae (MIC = 2 mg/L) |
Cytotoxicity (HCT-116) | IC₅₀ = 8.8–9.4 μM |
Therapeutic Index | >10-fold (Anti-MRSA vs. Cytotoxicity) |
Key Compounds in Article:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7